molecular formula C15H11ClN2O B14092216 2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine

2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine

Katalognummer: B14092216
Molekulargewicht: 270.71 g/mol
InChI-Schlüssel: AUWKMBJQBCLZPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine is an organic compound with the molecular formula C16H12ClNO It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains a naphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine typically involves the reaction of 2-chloropyrazine with 2-naphthol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the chloro group of 2-chloropyrazine, resulting in the formation of the desired product. Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production and minimize human error .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyridine
  • 2-Chloro-5-[(naphthalen-2-yloxy)methyl]benzene

Uniqueness

2-Chloro-5-[(naphthalen-2-yloxy)methyl]pyrazine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the pyrazine and naphthalene moieties allows for unique interactions with molecular targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C15H11ClN2O

Molekulargewicht

270.71 g/mol

IUPAC-Name

2-chloro-5-(naphthalen-2-yloxymethyl)pyrazine

InChI

InChI=1S/C15H11ClN2O/c16-15-9-17-13(8-18-15)10-19-14-6-5-11-3-1-2-4-12(11)7-14/h1-9H,10H2

InChI-Schlüssel

AUWKMBJQBCLZPZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CN=C(C=N3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.